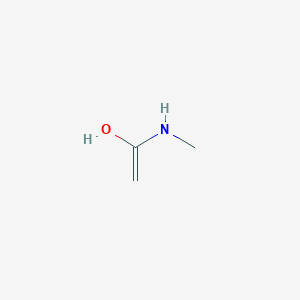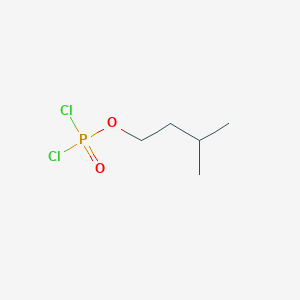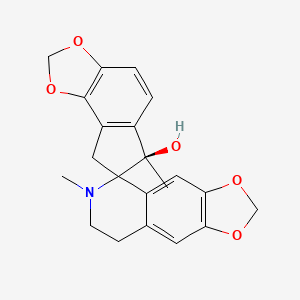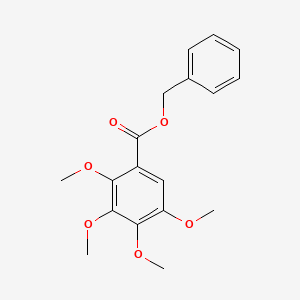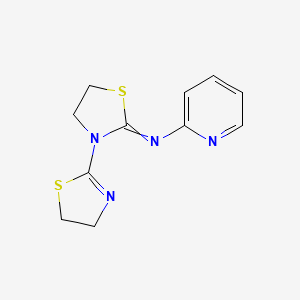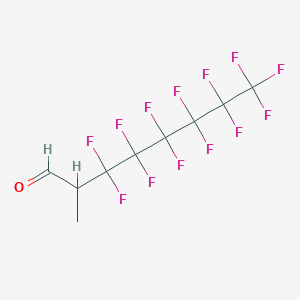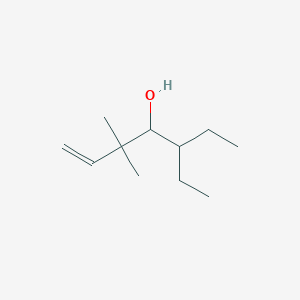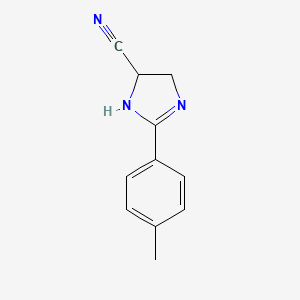
N,N-Bis(2-ethylhexyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-ethylhexyl)-3,3-dimethylbutanamide is an organic compound with the molecular formula C24H42N4. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. This compound is often used in industrial applications due to its stability and effectiveness in specific chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-ethylhexyl)-3,3-dimethylbutanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with N,N-bis(2-ethylhexyl)amine. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-ethylhexyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products
The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-Bis(2-ethylhexyl)-3,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-ethylhexyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Its unique structure allows it to interact with hydrophobic regions of proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(2-ethylhexyl)acetamide
- N,N-Bis(2-ethylhexyl)hexylamine
- N,N-Bis(2-ethylhexyl)benzamide
Uniqueness
N,N-Bis(2-ethylhexyl)-3,3-dimethylbutanamide stands out due to its specific structural features, such as the presence of the 3,3-dimethylbutanamide moiety. This unique structure imparts distinct chemical and physical properties, making it more effective in certain applications compared to its analogs.
Propriétés
Numéro CAS |
112724-93-3 |
|---|---|
Formule moléculaire |
C22H45NO |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
N,N-bis(2-ethylhexyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C22H45NO/c1-8-12-14-19(10-3)17-23(21(24)16-22(5,6)7)18-20(11-4)15-13-9-2/h19-20H,8-18H2,1-7H3 |
Clé InChI |
WMRQUTHGYKSJPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
